molecular formula C8H8FNO4 B1334119 1-Fluoro-2,4-dimethoxy-5-nitrobenzene CAS No. 195136-62-0

1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Cat. No. B1334119
M. Wt: 201.15 g/mol
InChI Key: KADJLLXINJRFKF-UHFFFAOYSA-N
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Description

The compound of interest, 1-Fluoro-2,4-dimethoxy-5-nitrobenzene, is a fluorinated nitrobenzene derivative with methoxy groups at the 2 and 4 positions. This structure is related to various other substituted benzene compounds that have been studied for their unique chemical and physical properties, as well as their potential applications in materials science and organic synthesis .

Synthesis Analysis

The synthesis of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene has been reported with a high yield of 90% by nitration of commercially available 2-fluoro-1,4-dimethoxybenzene using nitric acid . This method reflects a common strategy in aromatic chemistry where electrophilic substitution reactions are employed to introduce functional groups like nitro groups into the benzene ring. Similar synthetic approaches are seen in the preparation of other fluorinated aromatic compounds, such as the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution , and the synthesis of fluorinated polyimides from a fluorinated diamine monomer .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene was confirmed by X-ray crystallography, alongside conventional spectroscopic methods such as 1H and 13C-NMR, EI-MS, and FT-IR . X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystal and has been used to investigate the structures of related compounds, such as the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives .

Chemical Reactions Analysis

While specific reactions of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene are not detailed in the provided papers, the presence of nitro and methoxy groups suggests that it could undergo various chemical transformations. For instance, nitro groups are typically reducible to amino groups, and methoxy groups can be involved in demethylation reactions, as seen in the vicarious electrophilic fluorodemethylation of trimethoxybenzenes . The reactivity of such functional groups is crucial in the synthesis of peptides, as demonstrated by the use of 2-Fluoro-1,3,5-trinitrobenzene in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene can be inferred from related compounds. For example, fluorinated aromatic compounds often exhibit unique electronic properties due to the electronegativity of fluorine, which can influence intermolecular interactions and crystal packing . The presence of fluorine can also affect the solubility and thermal stability of polymers, as seen in fluorinated polyimides . Additionally, the nitro group is a strong electron-withdrawing group that can impact the electronic spectrum and reactivity of the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and characterized using various techniques. Its structure was confirmed by X-ray crystallography, and the compound was further analyzed using 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Reactions with Amines and NH-heteroaromatic Compounds

2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, was prepared and reacted with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resultant compounds were studied, providing insights into the ortho nitro group's rotation out of the plane of the aromatic nucleus (Wilshire, 1967).

Involvement in Synthesis Processes

The compound played a role in synthesizing Vortioxetine Hydrobromide, an antidepressant. It was used in nucleophilic substitution reactions as part of a multi-step synthesis process (Fang et al., 2014).

Investigation of Reaction Mechanisms

Studies on the reaction mechanisms involving 1-fluoro-2,4-dimethoxy-5-nitrobenzene and similar compounds have been conducted. These include the examination of the relative mobilities of nitro group and fluorine atom in such compounds and their reactions with phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2005).

Safety And Hazards

“1-Fluoro-2,4-dimethoxy-5-nitrobenzene” is considered hazardous. It is harmful if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJLLXINJRFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374317
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,4-dimethoxy-5-nitrobenzene

CAS RN

195136-62-0
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-5-fluoronitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (1.0 g) in tetrachloroethane (10 mL) is added 3,5-dichloro-1-fluoro-pyridinium triflate (85%, 5.07 g) and the mixture is heated to 120° C. for 5 hours. Additional 3,5-dichloro-1-fluoro-pyridinium triflate (85%, 0.25 g) is added and heating is continued for 1 hour. The solution is then cooled to room temperature and passed over a column of silica gel (hexanes followed by 30% ethyl acetate in hexanes is used as the eluant). Product containing fractions are combined, evaporated under reduced pressure, and the residue is crystallized from hexanes to provide the desired product as a tan solid.
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1 g
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5.07 g
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hexanes
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hexanes
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